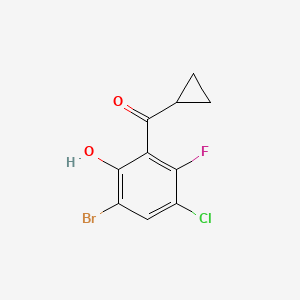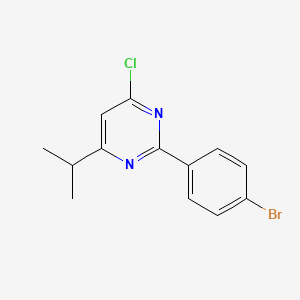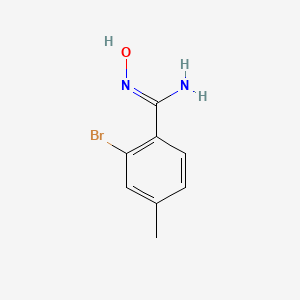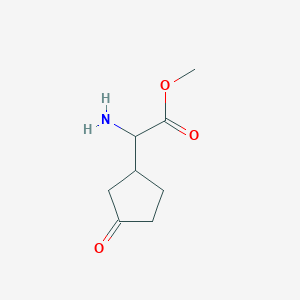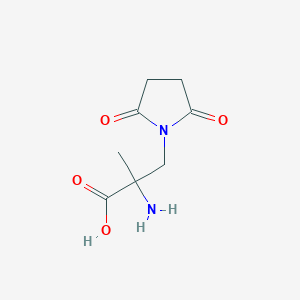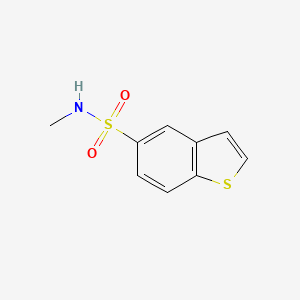![molecular formula C11H12N2O2 B13316912 Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ This compound is characterized by a pyridine ring substituted with a methyl ester group at the 4-position and an amino group at the 2-position, which is further substituted with a but-3-yn-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-4-pyridinecarboxylic acid and but-3-yn-2-amine.
Esterification: The carboxylic acid group of 2-amino-4-pyridinecarboxylic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 2-amino-4-pyridinecarboxylate.
Amidation: The amino group of methyl 2-amino-4-pyridinecarboxylate is then reacted with but-3-yn-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for esterification and amidation steps, and employing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the functional groups present. The but-3-yn-2-yl group may play a crucial role in binding to the active site of enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Methyl 2-aminopyridine-4-carboxylate: Lacks the but-3-yn-2-yl group, making it less versatile in certain chemical reactions.
But-3-yn-2-ylamine: Does not contain the pyridine ring, limiting its applications in heterocyclic chemistry.
2-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid: The carboxylic acid group can participate in different reactions compared to the ester group in Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the but-3-yn-2-yl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of applications in various fields of research and industry.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
methyl 2-(but-3-yn-2-ylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-4-8(2)13-10-7-9(5-6-12-10)11(14)15-3/h1,5-8H,2-3H3,(H,12,13) |
InChIキー |
CUHYEEJDDLQNDR-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)NC1=NC=CC(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


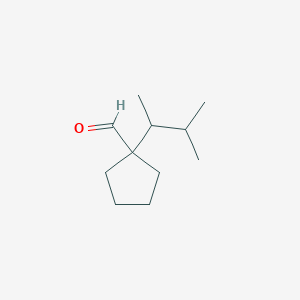
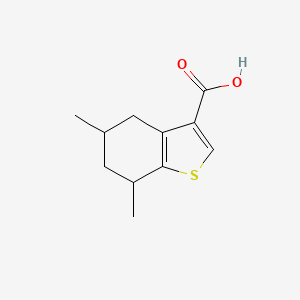
![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
amine](/img/structure/B13316848.png)
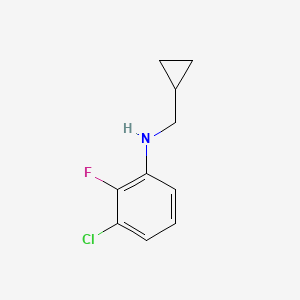
![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)
